Inaperisone

Description

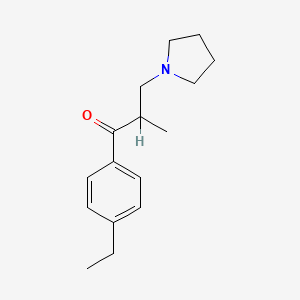

structure given in first source; RN given refers to parent cpd without isomeric designation

Structure

3D Structure

Properties

CAS No. |

99323-21-4 |

|---|---|

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C16H23NO/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3 |

InChI Key |

VNFAARJCGSAROU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2 |

Other CAS No. |

99323-21-4 |

Related CAS |

90878-85-6 (hydrochloride) |

Synonyms |

(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride HSR 770 HSR-770 HY 770 HY-770 inaperisone inaperisone hydrochloride inaperisone hydrochloride, (+-)-isomer inaperisone, (+-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Inaperisone Hydrochloride: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone hydrochloride is a centrally acting muscle relaxant, structurally analogous to Eperisone hydrochloride. This document provides a comprehensive overview of the synthesis and chemical properties of this compound hydrochloride, intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development. Due to the limited availability of specific experimental data for this compound hydrochloride in publicly accessible literature, this guide presents a putative synthesis pathway based on the well-established synthesis of its close analog, Eperisone hydrochloride. The known chemical and physical properties of this compound hydrochloride are presented, supplemented with comparative data for Eperisone hydrochloride to provide a contextual framework. Furthermore, this guide outlines the proposed mechanism of action involving the GABAergic system and furnishes detailed, hypothetical experimental protocols and data visualizations to facilitate further research and development.

Chemical and Physical Properties

This compound, chemically known as 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone, is an aromatic ketone.[1] The hydrochloride salt is the common pharmaceutical form. While specific, experimentally determined physicochemical data for this compound hydrochloride is scarce in the literature, its fundamental properties can be described. For comparative purposes, the well-documented properties of its piperidinyl analog, Eperisone hydrochloride, are also provided.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Chemical Name | 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride | [2] |

| Molecular Formula | C₁₆H₂₃NO·HCl | [2] |

| Molecular Weight | 281.82 g/mol | [3] |

| CAS Number | 118230-97-0 | [2] |

| Appearance | Solid powder (predicted) | [4] |

Table 2: Physicochemical Properties of Eperisone Hydrochloride (for comparison)

| Property | Value | Source |

| Chemical Name | 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one hydrochloride | [5] |

| Molecular Formula | C₁₇H₂₆ClNO | [6] |

| Molecular Weight | 295.85 g/mol | [6] |

| Melting Point | 169-171°C | [6][7] |

| Solubility | Slightly soluble in Methanol and Water | [6][7] |

| Appearance | White solid | [7] |

Synthesis of this compound Hydrochloride

The proposed reaction involves the condensation of 4'-ethylpropiophenone with formaldehyde and pyrrolidine hydrochloride.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound hydrochloride.

Proposed Experimental Protocol

Disclaimer: The following protocol is hypothetical and based on the synthesis of Eperisone hydrochloride. It should be optimized and validated under appropriate laboratory conditions.

Materials:

-

4'-Ethylpropiophenone

-

Paraformaldehyde

-

Pyrrolidine hydrochloride

-

Isopropanol

-

Acetone

Procedure:

-

To a reaction vessel containing isopropanol, add 4'-ethylpropiophenone, paraformaldehyde, and pyrrolidine hydrochloride in appropriate molar ratios.

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, which may be indicated by the solidification of the reaction mixture, add acetone to the vessel.

-

Pulverize the solidified mass and recover the crude product by filtration.

-

Wash the crude product with acetone.

-

For further purification, recrystallize the crude this compound hydrochloride from a suitable solvent system, such as isopropanol/acetone.

-

Dry the purified crystalline product under vacuum.

Mechanism of Action

This compound is a centrally acting muscle relaxant. Studies suggest that its mechanism of action involves an indirect effect on GABA-B (γ-aminobutyric acid B) receptors in the brainstem. While it shows minimal direct binding to GABA-B receptors, it is speculated to modulate their activity, leading to an inhibitory effect on the micturition reflex.[2]

The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of intracellular events that generally result in neuronal inhibition.[8] This includes the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, specifically the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[8] This leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

Proposed Signaling Pathway

Caption: Proposed signaling pathway of this compound's indirect action on GABA-B receptors.

Analytical Methods

While specific analytical methods for this compound hydrochloride are not extensively published, methods for the closely related Eperisone hydrochloride can be adapted. These include:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the quantification of this compound hydrochloride in bulk drug and pharmaceutical formulations.

-

Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis and monitoring of the synthesis reaction.

-

Spectroscopy (UV, IR, NMR, MS): These techniques are essential for the structural elucidation and confirmation of the synthesized this compound hydrochloride.

Hypothetical HPLC Method Protocol

Objective: To develop a stability-indicating RP-HPLC method for the determination of this compound hydrochloride.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV-Vis spectrophotometry (likely in the range of 250-270 nm).

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 25°C)

Method Validation (as per ICH guidelines):

The method should be validated for:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed under various stress conditions:

-

Acid hydrolysis (e.g., 0.1 N HCl)

-

Base hydrolysis (e.g., 0.1 N NaOH)

-

Oxidative degradation (e.g., 3% H₂O₂)

-

Thermal degradation

-

Photolytic degradation

Conclusion

This compound hydrochloride is a promising muscle relaxant with a mechanism of action linked to the GABAergic system. This technical guide provides a foundational understanding of its synthesis and chemical properties, drawing upon available data and logical extrapolation from its close analog, Eperisone hydrochloride. The proposed synthesis and analytical methods, along with the elucidated mechanism of action, offer a solid starting point for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound hydrochloride. It is imperative that the proposed experimental protocols are validated and optimized in a laboratory setting.

References

- 1. 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone | C16H23NO | CID 65860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FDA全球物质注册数据库(FDA Global Substance Registration System) [drugfuture.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound hydrochloride | 118230-97-0 [chemicalbook.com]

- 5. Eperisone Hydrochloride | C17H26ClNO | CID 123698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Eperisone hydrochloride | 56839-43-1 [chemicalbook.com]

- 7. EPERISONE HCL [chembk.com]

- 8. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Inaperisone as a central muscle relaxant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone is a centrally acting muscle relaxant, structurally analogous to tolperisone and eperisone. Its primary mechanism of action involves the non-selective inhibition of spinal reflexes. Emerging evidence suggests that this is achieved through the blockade of voltage-gated sodium and calcium channels, which in turn suppresses neuronal hyperexcitability. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting available preclinical data, detailing experimental methodologies, and visualizing its proposed mechanism of action. Due to the limited availability of specific quantitative data for this compound, information from its closely related analogs, tolperisone and eperisone, is included for comparative context where appropriate.

Mechanism of Action

This compound's primary pharmacological effect is the dose-dependent depression of spinal reflexes.[1] This is thought to be mediated through the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels.[1] By inhibiting these channels, this compound likely reduces the release of excitatory neurotransmitters from primary afferent endings, thereby dampening synaptic transmission in the spinal cord.[1]

Signaling Pathway

The proposed mechanism involves the direct interaction of this compound with voltage-gated ion channels on neuronal membranes. This leads to a reduction in the influx of sodium and calcium ions, which are critical for the generation and propagation of action potentials and for neurotransmitter release.

Pharmacological Data

Quantitative data for this compound is limited. The following tables summarize the available preclinical data for this compound and its structurally related analogs.

Table 1: In Vitro Efficacy on Spinal Reflexes

| Compound | Assay | Species | Concentration/Dose | Effect | Reference |

| This compound | Ventral Root Potential | Rat (6-day-old) | 25-200 µM | Dose-dependent depression | [1] |

| Tolperisone | Ventral Root Potential | Rat (6-day-old) | 50-400 µM | Dose-dependent depression | [1] |

| Eperisone | Ventral Root Potential | Rat (6-day-old) | 25-200 µM | Dose-dependent depression | [1] |

Table 2: In Vivo Efficacy on Micturition Reflex

| Compound | Administration | Species | Dose | Effect | Reference |

| This compound | Intravenous (i.v.) | Rat | 4 mg/kg | Abolished rhythmic bladder contractions | |

| This compound | Intracerebroventricular (i.c.v.) | Rat | 10 µg | Abolished rhythmic bladder contractions |

Table 3: Pharmacokinetic Parameters in Rats

| Compound | Parameter | Value | Unit | Reference |

| This compound | Route of Administration | Intravenous | - | [2] |

| Saturation of Metabolism | > 1 | µg/mL (venous plasma) | [2] |

Experimental Protocols

Isolated Hemisected Spinal Cord Preparation (Rat)

This protocol is based on the methodology described by Kocsis et al. (2005) for investigating the effects of tolperisone-type drugs on spinal reflexes.

-

Animal Model: 6-day-old Wistar rats.

-

Preparation:

-

Anesthetize rat pups with ether.

-

Isolate the spinal cord and hemisect it longitudinally.

-

Place the hemisected spinal cord in an organ bath containing artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 and 5% CO2.

-

-

Electrophysiological Recording:

-

Stimulate the dorsal root with a suction electrode.

-

Record the ventral root potential (VRP) from the corresponding ventral root using a suction electrode.

-

-

Drug Application:

-

Dissolve this compound in the aCSF and perfuse through the organ bath at desired concentrations (e.g., 25-200 µM).

-

-

Data Analysis:

-

Measure the amplitude and area of the monosynaptic and polysynaptic components of the VRP before and after drug application.

-

Whole-Cell Patch-Clamp of Dorsal Root Ganglion (DRG) Neurons

This generalized protocol is based on standard electrophysiological techniques used to study ion channel function in DRG neurons, as would be applicable to investigate this compound's effects on voltage-gated channels.

-

Cell Preparation:

-

Isolate dorsal root ganglia from neonatal rats.

-

Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension of DRG neurons.

-

Plate the neurons on coated coverslips and culture for 24-48 hours.

-

-

Electrophysiological Recording:

-

Mount the coverslip in a recording chamber on an inverted microscope.

-

Perfuse with an external solution.

-

Use a glass micropipette filled with an internal solution to form a giga-ohm seal with the membrane of a single DRG neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Apply voltage-clamp protocols to elicit and record voltage-gated sodium or calcium currents.

-

-

Drug Application:

-

Dissolve this compound in the external solution and apply to the recorded neuron via a perfusion system.

-

-

Data Analysis:

-

Measure the peak current amplitude and analyze the current-voltage (I-V) relationship before and after drug application to determine the inhibitory effect and calculate IC50 values if a dose-response curve is generated.

-

Clinical Data

There is a notable lack of published clinical trial data specifically for this compound. Clinical studies on the structurally and mechanistically related drug, eperisone, have demonstrated efficacy in treating conditions associated with muscle spasticity, such as low back pain. However, direct clinical evidence for the efficacy and safety of this compound in human subjects is not available in the public domain.

Conclusion

This compound is a centrally acting muscle relaxant with a pharmacological profile strongly suggesting inhibition of spinal reflexes through the blockade of voltage-gated sodium and calcium channels. While preclinical data supports this mechanism, there is a clear need for more specific quantitative studies to determine its potency (e.g., IC50 values) on specific ion channel subtypes and to establish a comprehensive pharmacokinetic and pharmacodynamic profile. Furthermore, the absence of clinical data for this compound is a significant gap that would need to be addressed to ascertain its therapeutic potential in humans. Future research should focus on these areas to fully elucidate the pharmacological profile of this compound and its potential as a clinically useful muscle relaxant.

References

- 1. Inhibitory effect of this compound hydrochloride (this compound), a new centrally acting muscle relaxant, on the micturition reflex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological pharmacokinetics of a new muscle-relaxant, this compound, combined with its pharmacological effect on blood flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]

Inaperisone: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone, scientifically known as (+/-)-4'-ethyl-2-methyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride, is a centrally acting muscle relaxant.[1] This technical guide provides a comprehensive overview of the available scientific and patent literature concerning its discovery, synthesis, preclinical and clinical development, and mechanism of action. While this compound is structurally related to the more widely studied Eperisone, specific data on its development are limited. This document collates the existing information to provide a foundational understanding for research and drug development professionals.

Discovery and Synthesis

The precise origins and initial discovery of this compound are not well-documented in publicly available literature. However, its chemical structure as a propiophenone derivative suggests its development likely arose from research programs focused on centrally acting muscle relaxants.

The synthesis of this compound can be inferred from the general methodologies described for related 3-pyrrolidinopropiophenone derivatives. A plausible synthetic route involves the Mannich reaction, a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group.

Inferred Synthesis of this compound Hydrochloride:

The synthesis likely proceeds via the reaction of 4'-ethylpropiophenone with formaldehyde and pyrrolidine to form the this compound base. This is followed by treatment with hydrochloric acid to yield the hydrochloride salt.

-

Step 1: Mannich Reaction. 4'-ethylpropiophenone is reacted with formaldehyde (or its polymer, paraformaldehyde) and pyrrolidine hydrochloride in a suitable solvent, such as isopropanol or ethyl acetate, often with acid catalysis. The mixture is typically refluxed to drive the reaction to completion.

-

Step 2: Isolation and Purification. After the reaction, the solvent is removed, and the crude product is isolated. This may involve extraction and washing steps to remove unreacted starting materials and byproducts.

-

Step 3: Salt Formation. The purified this compound base is dissolved in a suitable solvent, and ethanolic or gaseous hydrogen chloride is added to precipitate this compound hydrochloride. The resulting solid is then filtered, washed, and dried.

Preclinical Development

Preclinical data for this compound are sparse in the public domain. The most detailed information comes from a 1990 study that investigated its pharmacokinetics and pharmacological effects in rats.[1]

Pharmacodynamics

This compound is characterized as a novel centrally acting muscle relaxant.[1] Its primary pharmacological effects observed in preclinical models include:

-

Alteration of Blood Flow: It significantly alters muscle and fat blood flow rates in a dose-dependent manner.[1]

-

Central Site of Action: The brain is identified as the major site of action for its effects on muscle blood flow.[1]

Pharmacokinetics

A physiologically-based pharmacokinetic model for this compound in rats has been developed.[1]

| Parameter | Species | Value/Observation | Reference |

| Metabolism | Rat | Saturation of in vivo hepatic and renal metabolism occurs at venous plasma concentrations higher than 1 µg/mL. | [1] |

| Site of Action | Rat | The brain is the major site of action for altering muscle and fat blood flow. | [1] |

Toxicology

Clinical Development

There is a significant lack of publicly available information regarding the clinical development of this compound. Clinical trials and efficacy data found in searches predominantly relate to the similar compound, Eperisone. No registered clinical trials specifically for this compound could be identified in the available databases.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its classification as a centrally acting muscle relaxant and its structural similarity to other compounds in its class, a plausible mechanism involves the modulation of neuronal signaling in the central nervous system.

It is suggested that this compound may exert its effects through an indirect action on GABA-B receptors. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. GABA-B receptors are G-protein coupled receptors that, when activated, lead to a cascade of inhibitory signals.

Proposed Signaling Pathway

The proposed, though not definitively proven, signaling pathway for this compound's muscle relaxant effect is initiated by its interaction with central neuronal pathways, potentially modulating GABA-B receptor activity. This leads to downstream effects that reduce muscle tone and spasticity.

Caption: Proposed mechanism of this compound via indirect GABAB receptor modulation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following is a generalized workflow based on the 1990 pharmacokinetic study in rats.

Pharmacokinetic and Pharmacodynamic Study in Rats[1]

Objective: To develop a physiologically-based pharmacokinetic/pharmacodynamic model for this compound.

Methodology:

-

Animal Model: Male rats of an inbred strain.

-

Drug Administration: Intravenous (IV) and intracerebroventricular injections of various doses of this compound.

-

Blood Flow Measurement: The 51Cr-labeled microsphere method was used to determine blood flow rates in muscle and fat.

-

Pharmacokinetic Analysis:

-

Constant IV infusion to determine hepatic and renal intrinsic clearances at steady-state.

-

Measurement of this compound concentrations in plasma and brain.

-

-

Data Analysis:

-

Correlation of muscle and fat blood flow rates with this compound concentration in the brain using Hill's equation.

-

Development of a physiologically-based pharmacokinetic model.

-

Caption: Workflow for the pharmacokinetic/pharmacodynamic study of this compound.

Conclusion

This compound is a centrally acting muscle relaxant with a demonstrated effect on blood flow in preclinical models. However, there is a notable lack of comprehensive public data regarding its discovery, development, and clinical use. The information available is significantly less than that for its structural analog, Eperisone. Further research and publication of data would be necessary to fully understand the therapeutic potential and safety profile of this compound. This guide serves as a summary of the currently accessible information for the scientific community.

References

Inaperisone Analogues and their Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone, a centrally acting muscle relaxant, and its analogues represent a promising class of therapeutic agents for the management of muscle spasticity and associated pain. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related compounds, focusing on their mechanism of action, which is primarily mediated through the blockade of voltage-gated sodium and calcium channels. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a propiophenone derivative that shares structural similarities with eperisone and tolperisone. These compounds are known for their efficacy in reducing muscle tone and alleviating symptoms of spasticity by acting on the central nervous system, particularly the spinal cord. The primary mechanism of action involves the inhibition of spinal reflexes, which is achieved by modulating the activity of voltage-gated ion channels. Understanding the relationship between the chemical structure of these analogues and their biological activity is crucial for the rational design of new, more potent, and selective muscle relaxants with improved therapeutic profiles.

Mechanism of Action

The muscle relaxant effect of this compound and its analogues is primarily attributed to their ability to suppress spinal reflex potentials. This is achieved through the blockade of voltage-gated sodium and calcium channels in the presynaptic terminals of primary afferent fibers. This dual blockade leads to a reduction in the release of excitatory neurotransmitters, thereby inhibiting the propagation of nerve impulses that lead to muscle contraction.

Signaling Pathway

The inhibitory action of this compound analogues on spinal reflexes can be visualized as a presynaptic inhibition pathway. The binding of these compounds to voltage-gated sodium and calcium channels on the presynaptic neuron prevents the influx of ions necessary for neurotransmitter release into the synaptic cleft. This ultimately reduces the excitation of the postsynaptic motor neuron.

Structure-Activity Relationship (SAR) Analysis

Quantitative Data

The inhibitory effects of this compound and its analogues on spinal reflexes have been quantified by measuring the depression of the ventral root potential (VRP) in isolated spinal cord preparations. The following table summarizes the available IC50 values for the inhibition of different components of the dorsal root-evoked ventral root potential (DR-VRP).

| Compound | Monosynaptic Peak (IC50, µM) | EPSP Integram (IC50, µM) | EPSP Amplitude (IC50, µM) | Late EPSP Integral (IC50, µM) | Reference |

| This compound | ~100 | ~75 | ~80 | ~60 | [1] |

| Eperisone | ~120 | ~90 | ~100 | ~80 | [1] |

| Tolperisone | ~200 | ~150 | ~160 | ~130 | [1] |

| Silperisone | ~80 | ~60 | ~65 | ~50 | [1] |

| Lidocaine | ~400 | ~300 | ~350 | ~250 | [1] |

Note: The IC50 values are approximated from graphical data presented in the cited literature.

The data suggests that silperisone is the most potent among the tested analogues in this assay, followed by this compound. All the tolperisone-type drugs were significantly more potent than the local anesthetic lidocaine in depressing spinal reflexes, indicating a more pronounced action on synaptic responses.[1]

Further studies on isolated snail neurons have provided IC50 values for the inhibition of voltage-gated calcium currents (ICa).

| Compound | ICa Inhibition (IC50, mM) | Reference |

| Eperisone | 0.348 | [2] |

| Isoperisone | 0.226 | [2] |

| Tolperisone | 1.089 | [2] |

These findings indicate that isoperisone is the most potent calcium channel blocker in this specific assay, followed by eperisone.[2]

Experimental Protocols

The quantitative data presented in this guide were generated using specific experimental models. The following sections provide an overview of the methodologies employed.

Isolated Hemisected Spinal Cord Preparation

This in vitro model is used to assess the direct effects of compounds on spinal reflex pathways, independent of supraspinal influences.

Protocol Summary:

-

Tissue Preparation: The spinal cord is isolated from 6-day-old rats and hemisected.[1]

-

Recording Setup: The hemisected spinal cord is placed in a recording chamber and superfused with artificial cerebrospinal fluid.[1]

-

Stimulation and Recording: The dorsal root is stimulated electrically, and the resulting ventral root potentials (VRPs), including monosynaptic and polysynaptic components, are recorded from the corresponding ventral root.[1]

-

Drug Application: this compound analogues are added to the superfusion solution at increasing concentrations.[1]

-

Data Analysis: The concentration-dependent depression of the VRP components is measured to determine the IC50 values.[1]

Whole-Cell Patch-Clamp of Dorsal Root Ganglion (DRG) Neurons

This electrophysiological technique allows for the direct measurement of the effects of compounds on voltage-gated ion channels in isolated neurons.

Protocol Summary:

-

Cell Culture: Dorsal root ganglion (DRG) neurons are isolated and cultured.[3]

-

Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane of a single DRG neuron. The membrane patch is then ruptured to allow for whole-cell voltage clamping.[3]

-

Voltage Protocol: The membrane potential is held at a specific level, and voltage steps are applied to elicit voltage-gated sodium and calcium currents.[3]

-

Drug Perfusion: this compound analogues are applied to the neuron via a perfusion system.

-

Current Measurement: The inhibition of the peak amplitude of the sodium and calcium currents by the drug is measured to assess its blocking activity.[3]

Synthesis of this compound Analogues

The synthesis of this compound and its analogues generally follows established routes for the preparation of propiophenone derivatives. A common method involves the Mannich reaction of a substituted acetophenone, formaldehyde, and a secondary amine (e.g., pyrrolidine for this compound).

Conclusion

This compound and its analogues are effective centrally acting muscle relaxants that exert their effects through the blockade of voltage-gated sodium and calcium channels, leading to the inhibition of spinal reflexes. The available quantitative data, although limited to a small number of compounds, provides a foundation for understanding the structure-activity relationships within this class of drugs. Further research involving the synthesis and systematic evaluation of a broader range of this compound analogues is warranted to delineate the precise structural requirements for optimal potency and selectivity. The experimental protocols and mechanistic insights provided in this guide are intended to support and facilitate such future drug discovery and development efforts in the field of muscle relaxants.

References

Neuropharmacology of Inaperisone: A Technical Guide to its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone is a centrally acting muscle relaxant of the tolperisone class. Its primary mechanism of action involves the modulation of neuronal excitability within the central nervous system, leading to a reduction in muscle tone and spasticity. This technical guide provides an in-depth overview of the neuropharmacology of this compound, focusing on its effects on the central nervous system. The document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows. It is important to note that while the general mechanism of this compound is understood, specific quantitative binding and inhibitory data for this compound is limited in publicly available literature. Therefore, data from its close structural analogs, eperisone and tolperisone, are included for comparative purposes.

Mechanism of Action

This compound, like other tolperisone-type drugs, exerts its muscle relaxant effects primarily through the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels in the central nervous system. This action leads to a depression of spinal reflexes, which is believed to be the cornerstone of its therapeutic effect.

Inhibition of Spinal Reflexes

This compound dose-dependently depresses the ventral root potential in the spinal cord, affecting both monosynaptic and polysynaptic reflexes. The underlying mechanism is believed to be a presynaptic inhibition of neurotransmitter release from primary afferent nerve endings. By blocking voltage-gated Na+ and Ca2+ channels on these terminals, this compound reduces the influx of ions necessary for the release of excitatory neurotransmitters, such as glutamate. This dampens the signaling cascade that leads to motoneuron excitation and subsequent muscle contraction.

Modulation of Supraspinal Pathways

Beyond its effects on the spinal cord, evidence suggests that this compound may also modulate supraspinal pathways. One study has indicated an indirect action on GABA-B receptors in the brainstem, which contributes to its inhibitory effect on the micturition reflex.[1] However, this compound shows minimal direct binding affinity for GABA-B receptors.[1]

Quantitative Data

Table 1: Inhibition of Voltage-Gated Calcium Channels by Tolperisone Analogs

| Compound | IC50 (mM) at Vh = -50 mV | Dissociation Constant (mM) for Inactivated Channels |

| Eperisone | 0.348 | 0.070 |

| Tolperisone | 1.089 | 0.162 |

| Isoperisone | 0.226 | 0.014 |

Data from a study on snail neurons.

Table 2: Effects of this compound on the Micturition Reflex in Rats

| Administration Route | Effective Dose to Abolish Rhythmic Bladder Contractions |

| Intravenous (i.v.) | 4 mg/kg |

| Intracerebroventricular (i.c.v.) | 10 µg |

| Intrathecal | 100 µg |

[1]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound.

Caption: Proposed mechanism of this compound in inhibiting spinal reflexes.

Caption: this compound's inhibitory effect on the micturition reflex.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's neuropharmacology. These are generalized protocols based on standard practices in the field.

In Vivo Spinal Reflex Recording in Rats

Objective: To measure the effect of this compound on monosynaptic and polysynaptic spinal reflexes.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with urethane and α-chloralose). A laminectomy is performed to expose the lumbar spinal cord. The animal is decerebrated at the intercollicular level to eliminate supraspinal influences.

-

Nerve Stimulation and Recording: The dorsal root (e.g., L5) is stimulated with single square-wave pulses of varying intensity and duration. The corresponding ventral root potential is recorded using silver-silver chloride electrodes.

-

Drug Administration: this compound is administered intravenously (i.v.) at various doses.

-

Data Analysis: The amplitude of the monosynaptic and polysynaptic components of the ventral root potential is measured before and after drug administration. Dose-response curves are generated to determine the inhibitory effect of this compound.

Caption: Experimental workflow for in vivo spinal reflex recording.

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

Objective: To measure the effect of this compound on voltage-gated Na+ and Ca2+ currents in sensory neurons.

Methodology:

-

Cell Preparation: DRG neurons are acutely dissociated from neonatal or adult rats. The ganglia are treated with enzymes (e.g., collagenase and trypsin) to break down connective tissue, and then mechanically dissociated into single cells. The cells are plated on coverslips and allowed to adhere.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

-

Current Isolation: Voltage-gated Na+ and Ca2+ currents are isolated by using specific voltage protocols and by adding channel blockers to the external solution to inhibit other currents.

-

Drug Application: this compound is applied to the cells via a perfusion system at various concentrations.

-

Data Analysis: The peak amplitude of the Na+ and Ca2+ currents is measured before and after drug application. Concentration-response curves are constructed to determine the IC50 of this compound for each channel type.

Caption: Experimental workflow for whole-cell patch-clamp recording.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for various receptors and ion channels.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to prepare a crude synaptosomal membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]batrachotoxin for Na+ channels) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Caption: Experimental workflow for a receptor binding assay.

Conclusion

This compound is a centrally acting muscle relaxant that primarily functions by blocking voltage-gated sodium and calcium channels, leading to the inhibition of spinal reflexes. While its clinical efficacy is established, a comprehensive understanding of its neuropharmacological profile at the molecular level requires further investigation, particularly concerning its specific binding affinities and inhibitory concentrations for a wide range of neuronal targets. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the intricate actions of this compound on the central nervous system.

References

Inaperisone's Molecular Targets at the Neuromuscular Junction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inaperisone, a centrally acting muscle relaxant of the tolperisone class, exerts its therapeutic effects primarily by modulating neuronal excitability within the spinal cord, which in turn influences neuromuscular transmission. This technical guide provides a comprehensive overview of the molecular targets of this compound with a specific focus on their roles within the neuromuscular junction. While direct quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information for this compound and its close structural analog, Eperisone, to elucidate its mechanism of action. The guide details its primary interactions with voltage-gated ion channels and its influence on muscle spindle afferents, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Introduction

The neuromuscular junction (NMJ) is a critical synapse for motor control, where signals from motor neurons are transmitted to skeletal muscle fibers, initiating contraction. The fidelity of this transmission relies on a precise sequence of events, including the propagation of an action potential down the motor axon, the influx of calcium through voltage-gated calcium channels (VGCCs) at the presynaptic terminal, the subsequent release of acetylcholine (ACh), and the activation of postsynaptic nicotinic acetylcholine receptors (nAChRs) on the muscle fiber. This compound and related compounds primarily modulate the initial stages of this process by altering the excitability of neurons that control motor neuron activity.

Primary Molecular Targets

The principal mechanism of action for this compound and its analogs is the inhibition of spinal reflexes through the blockade of voltage-gated sodium and calcium channels. This action predominantly occurs at the presynaptic terminals of primary afferent fibers in the spinal cord, reducing the release of neurotransmitters that excite motor neurons.

Voltage-Gated Sodium Channels (VGSCs)

Voltage-Gated Calcium Channels (VGCCs)

A marked effect of tolperisone-type drugs is the blockade of voltage-gated calcium channels[1]. This is a crucial aspect of their mechanism, as the influx of calcium through these channels at the presynaptic terminal is the direct trigger for acetylcholine vesicle fusion and release. By inhibiting VGCCs, this compound reduces the amount of acetylcholine released into the synaptic cleft, thereby dampening neuromuscular transmission.

Effects on Muscle Spindle Afferents

This compound has been shown to suppress the activity of muscle spindle afferents. These sensory neurons, which detect changes in muscle length, play a key role in the stretch reflex. By inhibiting the firing of these afferents, this compound reduces the excitatory input to alpha motor neurons, contributing to its muscle relaxant effects. This suppression is likely a consequence of the blockade of voltage-gated sodium and calcium channels within the sensory neurons themselves.

Postulated Effects at the Neuromuscular Junction

Based on its known molecular targets, the effects of this compound at the neuromuscular junction can be extrapolated:

-

Presynaptic Inhibition: The primary effect is a reduction in acetylcholine release from the motor nerve terminal. This is a direct consequence of the blockade of presynaptic VGCCs, which diminishes the calcium influx necessary for neurotransmitter exocytosis. The blockade of VGSCs on the motor neuron axon would also contribute by reducing the probability of the action potential reaching the terminal.

-

Postsynaptic Effects: There is currently no direct evidence to suggest that this compound significantly interacts with postsynaptic nicotinic acetylcholine receptors. One study on the inhibitory effect of this compound on the micturition reflex found that it did not significantly inhibit the specific binding of [3H]baclofen to rat brain synaptosomal membranes, suggesting a lack of direct interaction with GABA-B receptors[2]. While this does not rule out interaction with nAChRs, the primary mechanism appears to be presynaptic.

Quantitative Data

Direct quantitative data for this compound's binding affinities and inhibitory concentrations at the neuromuscular junction are scarce. The following tables summarize the available data for this compound and its analog, Eperisone.

Table 1: Effect of this compound on Spinal Reflexes

| Compound | Preparation | Effect | Concentration Range | Reference |

| This compound | Isolated hemisected spinal cord of 6-day-old rats | Dose-dependent depression of ventral root potential | 25-200 µM | [1] |

Table 2: Inhibitory Effects of Eperisone (this compound Analog) on Calcium Currents

| Compound | Preparation | Parameter | Value | Reference |

| Eperisone | Identified neurone of Achatina fulica | IC50 for ICa inhibition (Vh = -50 mV) | 0.348 mM | [3] |

| Eperisone | Identified neurone of Achatina fulica | Mean dissociation constant for inactivated Ca2+ channels | 0.070 mM | [3] |

Note: The data for Eperisone is from a non-mammalian model and should be interpreted with caution as a proxy for this compound's activity in a mammalian neuromuscular junction.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's molecular targets.

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is used to measure the effect of this compound on voltage-gated sodium and calcium currents in sensory neurons, which are a primary site of action.

Objective: To determine the IC50 of this compound for VGSCs and VGCCs in DRG neurons.

Materials:

-

Isolated DRG neurons from rodents.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution for sodium currents (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

Internal solution for calcium currents (in mM): 120 Cs-methanesulfonate, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution.

Procedure:

-

Cell Preparation: Isolate DRG neurons using standard enzymatic and mechanical dissociation methods. Plate the cells on coated coverslips and allow them to adhere.

-

Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Data Acquisition:

-

For VGSCs: Hold the cell at -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

For VGCCs: Hold the cell at -90 mV. Apply depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit calcium currents. Use a barium-containing external solution to increase current amplitude and reduce calcium-dependent inactivation.

-

-

Drug Application: Perfuse the recording chamber with external solution containing various concentrations of this compound.

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Plot a concentration-response curve and fit it with a Hill equation to determine the IC50.

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol is used to assess the effect of this compound on neurotransmitter release from isolated nerve terminals.

Objective: To measure the effect of this compound on depolarization-evoked acetylcholine release from synaptosomes.

Materials:

-

Rodent brain tissue (e.g., cortex or spinal cord).

-

Sucrose solutions of varying molarity (e.g., 0.32 M, 0.8 M, 1.2 M).

-

Homogenizer.

-

Ultracentrifuge.

-

Krebs-Ringer buffer.

-

High potassium Krebs-Ringer buffer (depolarizing solution).

-

Radiolabeled acetylcholine precursor (e.g., [3H]-choline).

-

Scintillation counter.

-

This compound stock solution.

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in iso-osmotic sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Layer the supernatant onto a discontinuous sucrose gradient and centrifuge at high speed.

-

Collect the synaptosome fraction from the interface between the sucrose layers.

-

Wash and resuspend the synaptosomes in Krebs-Ringer buffer.

-

-

Neurotransmitter Loading: Incubate the synaptosomes with [3H]-choline to allow for the synthesis and storage of radiolabeled acetylcholine.

-

Release Assay:

-

Aliquot the loaded synaptosomes into tubes.

-

Pre-incubate with different concentrations of this compound or vehicle.

-

Stimulate neurotransmitter release by adding high potassium Krebs-Ringer buffer.

-

Terminate the release by rapid filtration or centrifugation.

-

-

Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using a scintillation counter.

-

Data Analysis: Calculate the percentage of total radioactivity released for each condition and compare the effects of different this compound concentrations.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol is used to determine if this compound directly binds to nicotinic acetylcholine receptors.

Objective: To assess the binding affinity (Ki) of this compound for nAChRs.

Materials:

-

Tissue homogenates from a source rich in nAChRs (e.g., electric organ of Torpedo californica or specific brain regions).

-

Radioligand specific for nAChRs (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin).

-

Unlabeled competitor (e.g., nicotine).

-

Assay buffer.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter or gamma counter.

-

This compound stock solution.

Procedure:

-

Membrane Preparation: Prepare a membrane fraction from the nAChR-rich tissue through homogenization and differential centrifugation.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or unlabeled competitor for control curves).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a suitable counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: this compound's mechanism of action at the neuromuscular junction.

Caption: Workflow for whole-cell patch-clamp experiments.

References

- 1. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of this compound hydrochloride (this compound), a new centrally acting muscle relaxant, on the micturition reflex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Inaperisone Dosage Determination for In Vivo Rodent Models

These application notes provide a comprehensive guide for researchers to determine appropriate and effective dosages of inaperisone for in vivo studies in rodent models. The protocols outlined below cover preliminary dose-range finding, pharmacokinetic analysis, and pharmacodynamic assessment to establish a therapeutic window.

Introduction to this compound

This compound is a centrally acting muscle relaxant.[1] It is structurally and mechanistically related to other muscle relaxants like eperisone and tolperisone.[1][2] The primary mechanism of action involves the inhibition of mono- and multi-synaptic reflexes within the spinal cord and supraspinal structures, leading to a reduction in muscle tone.[3] Additionally, similar to its analogue eperisone, it may exhibit vasodilatory effects by antagonizing calcium influx, which can help improve blood circulation in contracted muscles.[4][5] One study suggests that this compound's effects may be mediated indirectly through GABA-B receptors in the brainstem.[6]

Proper dosage determination is critical for the success of preclinical studies, ensuring that observed effects are therapeutically relevant while avoiding toxicity.[7][8]

Proposed Signaling Pathway of this compound

The mechanism of this compound involves modulation of neuronal activity in the central nervous system to reduce muscle hypertonia. The diagram below illustrates the proposed signaling pathway leading to muscle relaxation.

Caption: Proposed mechanism of action for this compound leading to muscle relaxation.

Pharmacokinetic Profile

Understanding the pharmacokinetic (PK) profile of this compound is essential for designing a rational dosing regimen. Limited data is available for this compound specifically, but studies on its analogue, eperisone, and a physiological PK model for this compound in rats provide valuable insights.

| Parameter | Species | Route | Value | Reference |

| This compound | ||||

| Hepatic/Renal Metabolism Saturation | Rat | IV | > 1 µg/mL (venous plasma) | [9] |

| Eperisone (Analogue) | ||||

| Tmax (Time to Peak Plasma Conc.) | Human | Oral | 1.6 - 1.9 hours | [4] |

| Elimination Half-life | Human | Oral | 1.6 - 1.8 hours | [4] |

| Intestinal Bioavailability | Rat | Duodenal Admin. | 0.0879 - 0.176 | [10] |

| Hepatic Bioavailability | Rat | Portal Vein Admin. | 0.486 - 0.532 | [10] |

Note: This data should be used as a preliminary guide. It is crucial to perform a PK study for this compound via the intended administration route in the specific rodent model being used.

Experimental Workflow for Dosage Determination

The process of determining an optimal in vivo dosage is multi-step, beginning with a broad dose range-finding study and progressively refining the dose based on pharmacokinetic and pharmacodynamic endpoints.

Caption: Workflow for systematic in vivo dosage determination of this compound.

Experimental Protocols

Protocol 1: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the tolerability of this compound and identify the maximum tolerated dose (MTD) following a single administration.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline, 0.5% methylcellulose)

-

Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old)[11]

-

Dosing gavage needles or syringes for the chosen administration route (e.g., oral, intraperitoneal)

-

Animal balance

Methodology:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the experiment.

-

Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group.

-

Dose Selection: Based on available data for related compounds, select a wide range of doses. For a novel compound, a logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is common. A study on a related compound, tolperisone, used a 10 mg/kg intravenous dose in rats, which can serve as a starting point for calculation, though oral doses will likely need to be higher.[2]

-

Formulation: Prepare fresh formulations of this compound in the selected vehicle on the day of dosing. Ensure the compound is fully dissolved or homogeneously suspended.

-

Administration: Administer a single dose of this compound or vehicle to each animal. The route of administration (e.g., oral gavage (PO), intraperitoneal (IP), subcutaneous (SC)) should align with the intended route for future efficacy studies.[12]

-

Observation:

-

Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals (e.g., 24, 48, and 72 hours).

-

Record clinical signs of toxicity, including but not limited to: sedation, ataxia (loss of coordination), lethargy, changes in respiration, and any abnormal behaviors.

-

Measure body weight just before dosing and daily for at least 3 days post-dosing.

-

-

MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or overt signs of distress. This dose, along with lower, non-toxic doses, will be used for subsequent PK and PD studies.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a single dose of this compound.

Materials:

-

This compound and vehicle

-

Rodents of the selected species/strain

-

Blood collection supplies (e.g., heparinized or EDTA-coated capillary tubes, microcentrifuge tubes)[12]

-

Anesthetic (e.g., isoflurane) for terminal procedures, if applicable

-

Analytical equipment (e.g., LC-MS/MS) for drug quantification

Methodology:

-

Group Allocation: Assign animals (n=3-5 per time point) to a dose group selected from the DRF study (typically a mid-range, well-tolerated dose).

-

Dose Administration: Administer a single dose of this compound as determined previously.

-

Blood Sampling:

-

Collect blood samples at multiple time points to capture the full PK profile. A typical schedule for an orally administered drug might be: pre-dose (0), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.[13]

-

Use a sparse sampling method (different animals at each time point) or serial sampling from the same animal if the technique (e.g., tail vein sampling) and blood volume allow.

-

-

Plasma Preparation: Process blood samples immediately to obtain plasma by centrifuging at 4°C.[12] Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method like LC-MS/MS.[14]

-

Data Analysis: Use PK software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life).

Protocol 3: Pharmacodynamic (PD) / Efficacy Study

Objective: To evaluate the muscle relaxant effects of this compound and establish a dose-response relationship.

Materials:

-

This compound and vehicle

-

Rodents of the selected species/strain

-

Apparatus for assessing motor coordination and muscle strength (e.g., Rotarod apparatus, grip strength meter).

Methodology:

-

Animal Training (for Rotarod): Acclimate animals to the test apparatus for several days before the experiment. For the Rotarod test, train animals to stay on the rotating rod at a set speed for a specific duration (e.g., 120 seconds).

-

Group Allocation: Randomly assign trained animals to several dose groups (n=8-12 per group), including a vehicle control. Doses should be selected based on the DRF and PK study results, spanning a range from no-effect to a high, well-tolerated level.

-

Baseline Measurement: Record a baseline performance measurement for each animal before dosing (e.g., latency to fall from the Rotarod).

-

Dose Administration: Administer the assigned dose of this compound or vehicle.

-

Post-Dose Assessment:

-

At a time point consistent with the Tmax determined in the PK study, re-assess the animals' performance.

-

Rotarod Test: Place the animal on the accelerating rod and record the latency to fall. A decrease in latency suggests impaired motor coordination, which can be an indicator of central muscle relaxant activity.

-

Grip Strength Test: Measure the forelimb grip strength. A reduction in grip strength can indicate muscle relaxation.

-

-

Data Analysis: Compare the performance of the drug-treated groups to the vehicle control group. Plot the dose-response curve to determine the effective dose (ED50) that produces 50% of the maximal effect.

By integrating the results from these three protocols, researchers can identify a dose range for this compound that is well-tolerated, achieves significant systemic exposure, and produces the desired pharmacodynamic effect in the chosen rodent model. This dose range can then be confidently used for longer-term efficacy and safety studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical experience with eperisone in the treatment of acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. droracle.ai [droracle.ai]

- 6. Inhibitory effect of this compound hydrochloride (this compound), a new centrally acting muscle relaxant, on the micturition reflex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]

- 9. Physiological pharmacokinetics of a new muscle-relaxant, this compound, combined with its pharmacological effect on blood flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intestinal first-pass metabolism of eperisone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Oral Administration of Inaperisone in Rat Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the protocol for the oral administration of Inaperisone in rats to assess its efficacy as a muscle relaxant. Due to limited publicly available data on the oral administration of this compound for muscle relaxant studies in rats, this protocol leverages established methodologies for its close structural and mechanistic analog, Eperisone.[1]

Introduction

This compound is a centrally acting muscle relaxant.[1][2] Efficacy studies in animal models are crucial for preclinical assessment. This document provides a detailed protocol for conducting such studies in rats, focusing on oral administration via gavage and subsequent evaluation of muscle relaxant effects using standardized behavioral tests. The protocol also outlines the preparation of a suitable vehicle for administration and summarizes key pharmacokinetic considerations.

Mechanism of Action

This compound, like other centrally acting muscle relaxants, is understood to exert its effects on the central nervous system (CNS) to reduce skeletal muscle tone.[3][4] While the precise signaling pathway for this compound is not fully elucidated, it is suggested to act indirectly on GABA-B receptors in the brainstem. The related compound, Eperisone, acts by inhibiting mono- and polysynaptic reflexes in the spinal cord and has vasodilatory effects through calcium channel antagonism.[5] This multifaceted action leads to a reduction in muscle spasticity and an improvement in intramuscular blood flow.

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: Suggested Oral Dosage of this compound in Rats (Based on Eperisone Data)

| Dosage Level | Dose (mg/kg) | Rationale/Expected Effect |

| Low | 12.5 | Potential threshold dose for observable muscle relaxant activity. |

| Medium | 25 | Expected to produce significant muscle relaxant effects. |

| High | 50 | Expected to produce robust and sustained muscle relaxation. |

Note: These doses are extrapolated from studies on Eperisone, a structurally and mechanistically similar compound, due to the lack of specific oral dose-ranging studies for this compound in rats for muscle relaxation. Dose-finding studies for this compound are recommended.[6]

Table 2: Pharmacokinetic Parameters of Oral Eperisone in Rats

| Parameter | Value | Significance |

| Bioavailability (Intestinal) | 8.8% - 17.6% | Low oral bioavailability due to high first-pass metabolism in the intestine. This is a critical consideration for study design and interpretation of results. |

| Time to Peak Plasma Concentration (Tmax) | 1.6 - 1.9 hours | Provides a timeframe for scheduling efficacy assessments post-administration.[5] |

| Elimination Half-life | 1.6 - 1.8 hours | Indicates a relatively short duration of action following a single oral dose.[5] |

Experimental Protocols

Preparation of 0.5% Methylcellulose Vehicle

A 0.5% methylcellulose solution is a commonly used vehicle for suspending compounds for oral gavage.

Materials:

-

Methylcellulose powder

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Heating plate

-

Ice bath or refrigerator

Procedure:

-

Heat approximately one-third of the final required volume of deionized water to 60-70°C.

-

While stirring vigorously, slowly add the methylcellulose powder to the heated water to ensure it is well-wetted.

-

Once the powder is fully dispersed, remove the solution from the heat.

-

Add the remaining two-thirds of the required volume of cold deionized water to the mixture.

-

Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.

-

Store the prepared vehicle at 4°C.

Preparation of this compound Suspension

Materials:

-

This compound hydrochloride powder

-

Prepared 0.5% methylcellulose vehicle

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.

-

Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the 0.5% methylcellulose vehicle to the this compound powder.

-

Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.

-

Visually inspect the suspension to ensure there are no large particles. Prepare the formulation fresh daily.

Oral Administration Protocol

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

Prepared this compound suspension

-

1 mL syringes

-

Animal gavage needles (16-18 gauge, 2-3 inches long with a ball tip)

-

Animal scale

Procedure:

-

Fast the rats for 4 hours before administration, with water available ad libitum.

-

Weigh each rat to accurately calculate the required dosing volume. The typical gavage volume for rats is 5-10 mL/kg.

-

Gently restrain the rat.

-

Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

-

Carefully insert the gavage needle into the mouth, passing over the tongue into the esophagus.

-

Advance the needle to the predetermined depth.

-

Administer the this compound suspension slowly.

-

Withdraw the needle carefully and return the rat to its cage.

-

Monitor the animal for any signs of distress.

Caption: Experimental workflow for this compound efficacy studies.

Efficacy Assessment Protocols

This test measures the forelimb muscle strength of the rat.

Apparatus:

-

Grip strength meter with a horizontal mesh grid.

Procedure:

-

Hold the rat by its tail and allow it to grasp the grid with its forepaws.

-

Gently pull the rat backward in a horizontal plane until its grip is broken.

-

The meter will record the peak force exerted.

-

Perform 3-5 trials for each rat with a short rest period in between.

-

The average or maximum grip strength is recorded.

This test assesses muscle strength and endurance.

Apparatus:

-

A wire or rod suspended horizontally, approximately 35-50 cm above a padded surface.

Procedure:

-

Allow the rat to grasp the wire with its forelimbs.

-

Release the rat and start a timer.

-

Record the latency to fall.

-

A cut-off time (e.g., 120 or 180 seconds) is typically set.

-

Perform 2-3 trials for each rat with an adequate rest period.

-

The longest hanging time is used for analysis.

Concluding Remarks

This document provides a detailed framework for the oral administration of this compound in rats for efficacy studies. Given the limited specific data for this compound, the protocol leverages information from its well-studied analog, Eperisone. Researchers should consider the noted pharmacokinetic properties, particularly the low oral bioavailability, when designing studies and interpreting results. It is strongly recommended that pilot dose-finding studies are conducted to establish the optimal dose range for this compound in the specific rat strain and experimental model being used.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Physiological pharmacokinetics of a new muscle-relaxant, this compound, combined with its pharmacological effect on blood flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Centrally acting smr | PPTX [slideshare.net]

- 4. centrally acting muscle relaxants | PPTX [slideshare.net]

- 5. Transdermal eperisone elicits more potent and longer-lasting muscle relaxation than oral eperisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intestinal first-pass metabolism of eperisone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Screening Inaperisone Activity Using a Cell-Based Vascular Smooth Muscle Contraction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inaperisone is a centrally acting muscle relaxant, analogous to Eperisone, which is known to exhibit its effects by relaxing both skeletal and vascular smooth muscles.[1][2][3] The mechanism of action for this class of drugs is believed to involve the modulation of ion channels, including voltage-gated sodium and calcium channels, and potential interactions with GABAB receptors.[1][2][3] This application note provides a detailed protocol for a primary cell-based screening assay to quantify the activity of this compound by measuring its inhibitory effect on the contraction of vascular smooth muscle cells (VSMCs). A secondary assay protocol is also provided to investigate the potential interaction of this compound with GABAB receptors.

These assays provide a robust and quantitative platform for screening this compound and its analogues, facilitating drug discovery and development efforts.

Signaling Pathway of this compound's Proposed Mechanism of Action

Caption: Proposed signaling pathway for this compound's activity.

Primary Screening Assay: Vascular Smooth Muscle Contraction

This assay measures the ability of this compound to inhibit the contraction of vascular smooth muscle cells embedded in a 3D collagen matrix. Contraction is induced by a potent vasoconstrictor, endothelin-1, and the degree of contraction is quantified by measuring the change in the diameter of the collagen gel.

Experimental Workflow

Caption: Workflow for the vascular smooth muscle contraction assay.

Materials and Reagents

-

Human Aortic Smooth Muscle Cells (HASMCs) (e.g., ATCC PCS-100-012)

-

Smooth Muscle Cell Growth Medium (e.g., ATCC PCS-100-040)

-

Trypsin-EDTA Solution (0.25%)

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Type I Collagen, Rat Tail

-

5x DMEM

-

Sterile, deionized water

-

1N NaOH

-

Endothelin-1

-

This compound

-

24-well tissue culture plates

Detailed Protocol

-

Cell Culture: Culture HASMCs in Smooth Muscle Cell Growth Medium at 37°C in a 5% CO2 incubator. Passage cells at 80-90% confluency. Use cells between passages 4 and 8 for the assay.

-

Preparation of Collagen Solution: On ice, mix Type I Collagen, 5x DMEM, and sterile water to achieve a final collagen concentration of 2.5 mg/mL and 1x DMEM. Neutralize the solution with 1N NaOH to pH 7.2-7.4.

-

Cell Suspension Preparation: Harvest HASMCs using Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend the cell pellet in serum-free medium at a concentration of 2 x 10^6 cells/mL.

-

Casting Collagen Gels: On ice, mix the cell suspension with the neutralized collagen solution at a 1:4 ratio (1 part cells to 4 parts collagen). Immediately dispense 0.5 mL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.

-

Gel Polymerization: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow the collagen to polymerize.

-

Incubation: After polymerization, add 1 mL of Smooth Muscle Cell Growth Medium to each well and incubate for 48 hours.

-

Compound Treatment: After 48 hours, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

-

Induction of Contraction: Add endothelin-1 to each well to a final concentration of 10 nM to induce contraction.

-

Gel Release and Imaging: Gently detach the collagen gels from the bottom of the wells using a sterile pipette tip. Image the wells immediately (t=0) and at subsequent time points (e.g., 1, 2, 4, and 6 hours) using a gel documentation system or a standard flatbed scanner.

-

Data Analysis: Measure the diameter of each gel at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of contraction relative to the initial gel size. Determine the IC50 of this compound by plotting the percent inhibition of contraction against the log of the this compound concentration.

Data Presentation

Table 1: Effect of this compound on Endothelin-1-Induced Vascular Smooth Muscle Cell Contraction

| This compound Concentration (µM) | Mean Gel Diameter (mm) at 4h (± SD) | Percent Contraction (%) | Percent Inhibition of Contraction (%) |

| Vehicle Control (0) | 6.2 ± 0.3 | 38.0 | 0 |

| 0.1 | 7.5 ± 0.4 | 25.0 | 34.2 |

| 1 | 8.8 ± 0.5 | 12.0 | 68.4 |

| 10 | 9.5 ± 0.2 | 5.0 | 86.8 |

| 100 | 9.8 ± 0.3 | 2.0 | 94.7 |

| No Endothelin-1 | 10.0 ± 0.1 | 0 | 100 |

Initial gel diameter = 10.0 mm

Secondary Screening Assay: GABAB Receptor Activation

This assay utilizes a commercially available cell line stably co-expressing the GABAB receptor subunits (GABAB1 and GABAB2) and a promiscuous G-protein (Gα15) that couples the receptor to the calcium signaling pathway. This allows for the measurement of receptor activation by monitoring changes in intracellular calcium levels using a fluorescent indicator.

Experimental Workflow

Caption: Workflow for the GABAB receptor activation assay.

Materials and Reagents

-

GABAB Receptor expressing cell line (e.g., from MilliporeSigma, DiscoverX)

-

Cell Culture Medium (as recommended by the cell line provider)

-

96-well black, clear-bottom tissue culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid

-

Baclofen (GABAB agonist)

-

This compound

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Detailed Protocol

-

Cell Seeding: Seed the GABAB receptor-expressing cells into a 96-well black, clear-bottom plate at a density recommended by the supplier and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

-

Cell Washing: Gently wash the cells twice with Assay Buffer containing probenecid to remove excess dye.

-

Compound Addition: Add various concentrations of this compound or vehicle control to the wells.

-

Agonist Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads. After establishing a baseline fluorescence reading, inject a solution of baclofen (at its EC80 concentration) into each well.

-

Data Acquisition: Continuously measure the fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) for several minutes to capture the calcium flux.

-